5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol

Purity Quality Control Analytical Chemistry

This 5‑chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol features a reactive 5‑chloro group that acts as a selective leaving group in nucleophilic aromatic substitution, while the 2‑methyl and 6‑methylamino functionalities remain unchanged. Unlike 5‑unsubstituted analogues, this substitution pattern provides an orthogonal handle for diversifying focused screening libraries. With a molecular weight of 173.60 Da and a diagnostic chlorine isotopic signature, reaction progress and purity are easily monitored by standard LC‑MS, reducing risk of by‑product misidentification. Sourced at ≥98% purity from multiple vendors, it is an ideal reference standard for HPLC/LC‑MS method development and a reliable building block for medicinal chemistry. Choose this specific derivative for its superior traceability, consistent batch‑to‑batch performance, and fit‑for‑purpose reactivity.

Molecular Formula C6H8ClN3O
Molecular Weight 173.6 g/mol
CAS No. 1135283-07-6
Cat. No. B1418260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
CAS1135283-07-6
Molecular FormulaC6H8ClN3O
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)Cl)NC
InChIInChI=1S/C6H8ClN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11)
InChIKeyFPUJEDDCQYWKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol (CAS 1135283-07-6): A Tri‑Substituted Pyrimidine Building Block for Medicinal Chemistry


5‑Chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (C₆H₈ClN₃O, Mᵣ 173.60) is a tri‑substituted pyrimidine derivative that exists predominantly in its keto‑enol tautomeric form. The compound possesses a chlorine atom at the 5‑position, a methyl group at the 2‑position, and a methylamino group at the 6‑position . This specific substitution pattern yields a reactive heteroaromatic scaffold that is commercially available as a research chemical and synthetic intermediate .

Why Generic Substitution of 5‑Chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (CAS 1135283‑07‑6) Fails


In‑class pyrimidine derivatives cannot be interchanged without altering chemical reactivity, analytical detectability, or downstream synthetic efficiency. Substituting this compound with a 5‑unsubstituted analogue (e.g., 2‑methyl‑6‑(methylamino)‑4‑pyrimidinol) removes the 5‑chloro leaving group, thereby eliminating a critical site for nucleophilic aromatic substitution [1]. Conversely, replacing the 6‑methylamino group with a primary amino or hydroxyl moiety modifies hydrogen‑bonding capacity and may shift tautomeric equilibria, affecting both solubility and chromatographic behavior . The quantitative evidence below establishes that 5‑chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol is a non‑interchangeable, fit‑for‑purpose intermediate with distinct performance attributes relative to its nearest structural analogues.

5‑Chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (CAS 1135283‑07‑6): Comparative Evidence Guide


Vendor‑Verified Purity Benchmark: 98% vs. Industry‑Standard 95%

Multiple suppliers report a purity of ≥98% for 5‑chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (CAS 1135283‑07‑6), while the de‑chlorinated analogue 2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (CAS 857414‑73‑4) is typically offered at ≥95% purity . This 3‑percentage‑point advantage reduces the burden of impurity profiling and minimizes the risk of byproduct interference in multi‑step syntheses.

Purity Quality Control Analytical Chemistry

Structural Differentiation: 5‑Chloro Substituent Enables Orthogonal Reactivity

The presence of a 5‑chloro substituent in CAS 1135283‑07‑6 introduces a site for nucleophilic aromatic substitution (SₙAr) that is absent in the non‑halogenated analogue 2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (CAS 857414‑73‑4). This chloro group can be selectively replaced with amines, thiols, or alkoxides under mild conditions, while the 2‑methyl and 6‑methylamino groups remain intact, enabling divergent functionalization [1].

Synthetic Chemistry Building Block Halogenation

Molecular Weight Differentiation for Chromatographic and Mass Spectrometric Detection

5‑Chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (Mᵣ 173.60) possesses a molecular mass that is 34.44 Da higher than that of the non‑chlorinated analogue 2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (Mᵣ 139.16) . This mass difference, coupled with the distinctive isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), facilitates unambiguous identification and quantification by LC‑MS, even in complex reaction mixtures .

Analytical Chemistry LC‑MS Detection

5‑Chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (CAS 1135283‑07‑6): Priority Application Scenarios


Divergent Synthesis of 5‑Substituted Pyrimidine Libraries

The 5‑chloro group serves as a selective leaving group for SₙAr reactions, enabling the installation of diverse amines, thiols, or alkoxides while leaving the 2‑methyl and 6‑methylamino functionalities unchanged [1]. This orthogonal reactivity makes CAS 1135283‑07‑6 an ideal scaffold for generating focused libraries of 5‑functionalized pyrimidines for medicinal chemistry screening.

High‑Fidelity Reaction Monitoring by LC‑MS

With a molecular weight of 173.60 Da and a diagnostic chlorine isotopic pattern, 5‑chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol is readily distinguished from structurally similar intermediates . Researchers can confidently monitor reaction progression and assess purity using standard LC‑MS workflows, minimizing the risk of misidentifying byproducts.

Use as a Reference Standard in Method Development

Given the availability of 98% pure material from multiple vendors , this compound is well‑suited for use as a reference standard in the development of HPLC or LC‑MS methods for pyrimidine‑containing pharmaceuticals. The combination of high purity and distinct analytical signature supports robust method validation.

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